2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (CAS: 899918-06-0) is a structurally complex acetamide derivative featuring a diazaspirocyclic core, a sulfanyl linker, and halogenated aromatic substituents. Its molecular formula is C₂₂H₂₀BrCl₂N₃OS, with a molecular weight of 525.29 g/mol . The 3,5-dichlorophenyl group attached to the acetamide moiety and the 4-bromophenyl-substituted diazaspiro[4.4]nona-1,3-diene system contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)7-1-2-8-21)29-12-18(28)25-17-10-15(23)9-16(24)11-17/h3-6,9-11H,1-2,7-8,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNNIFCRDJTRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with potential biological activities. Its unique spirocyclic structure and the presence of various functional groups make it an interesting candidate for medicinal chemistry research. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H18BrCl2N3OS and a molecular weight of approximately 508.973 g/mol. The structural features include:
- A bromophenyl group
- A diazaspiro moiety
- A dichlorophenyl acetamide side chain
These components contribute to its biological interactions and pharmacological properties.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The bromophenyl group may inhibit key enzymes involved in cellular processes, potentially impacting pathways related to cancer proliferation.
- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Response : The compound may influence oxidative stress pathways, providing a protective effect against cellular damage.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Some derivatives of similar structures have shown promising antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is crucial in diseases such as arthritis.
Anticancer Activity
A study evaluated the efficacy of the compound against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it significantly inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction via caspase activation.
Antimicrobial Evaluation
In vitro tests demonstrated that compounds with similar spirocyclic structures exhibited broad-spectrum antimicrobial activity. For instance, derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 15–50 µg/mL.
Anti-inflammatory Potential
Research on anti-inflammatory properties revealed that the compound could reduce pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share structural motifs, including diazaspiro rings, halogenated aryl groups, and acetamide linkages. Key differences in substituents, ring systems, and physicochemical properties are highlighted.
Structural Analogues with Diazaspiro Rings
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide (CAS: N/A)
- Molecular Formula : C₂₄H₂₆BrN₃OS
- Molecular Weight : 484.46 g/mol
- Key Differences :
- Larger diazaspiro[4.5]deca ring system vs. the target compound’s [4.4]nona ring.
- 3,4-Dimethylphenyl substituent on the acetamide vs. 3,5-dichlorophenyl in the target.
- 4-Methylphenyl substituent vs. 3,5-dichlorophenyl.
- Retains the [4.4]nona spiro system of the target compound.
Halogenated Acetamide Derivatives Without Spiro Systems
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (CAS: N/A) Molecular Formula: C₁₄H₁₀BrF₂NO Molecular Weight: 342.15 g/mol Key Differences:
- Lacks the diazaspiro ring and sulfanyl linker.
- Fluorine substituents vs. chlorine in the target compound.
N-(4-Bromophenyl)acetamide Derivatives
- Example : N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide
- Key Differences : Incorporates heterocyclic benzothiazole rings instead of spiro systems.
- Implications : Heterocycles may enhance binding to specific biological targets, such as enzymes or receptors .
Physicochemical and Structural Data Comparison
Q & A
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: Use a combination of ¹H/¹³C NMR spectroscopy to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups like thioethers and amides. X-ray crystallography provides definitive 3D structural data, including bond lengths and dihedral angles critical for conformational analysis .
- Example Data Table:
Q. How can reaction conditions be optimized during synthesis?
- Methodological Answer: Employ statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for coupling reactions involving diazaspiro intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .
- Example DoE Parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DCM, THF, DMF | DMF |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer: Synthesize structural analogs by modifying substituents on the bromophenyl or dichlorophenyl groups. Evaluate biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ constants) or steric (Taft parameters) descriptors. Use density functional theory (DFT) to calculate charge distribution and predict binding affinities .
- Example SAR Table:
| Analog | Substituent | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent | 4-Br, 3,5-Cl | 0.45 | Reference |
| Analog 1 | 4-Cl, 3,5-Cl | 1.2 | Reduced activity due to lower electronegativity |
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer: Replicate assays under standardized conditions (pH, temperature, cell line/purity). Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding. Analyze impurities via LC-MS ; trace solvent residues (e.g., DMSO) may artifactually modulate activity. Cross-reference with computational models (e.g., molecular docking) to validate target engagement .
Q. How can computational methods enhance reaction design for derivatives?
- Methodological Answer: Apply quantum chemical calculations (e.g., Gaussian software) to model transition states and identify rate-limiting steps. Use machine learning (e.g., ICReDD’s reaction path search) to predict optimal catalysts or solvents. Validate predictions with high-throughput experimentation (HTE) in microreactors .
Key Considerations for Experimental Design
- Contradiction Management:
Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation. Use dynamic light scattering (DLS) to detect nanoparticles and adjust solvent systems . - Advanced Characterization:
For polymorph screening, conduct differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
